2-Chloro-4-fluoropyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-fluoropyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTHNNGQWKYLLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Pathways and Mechanistic Investigations of 2 Chloro 4 Fluoropyridin 3 Amine
Nucleophilic Substitution at Halogenated Pyridine (B92270) Centers
The pyridine ring, being an electron-deficient aromatic system, is activated towards nucleophilic aromatic substitution (SNAr). The presence of two different halogen atoms, chlorine and fluorine, at positions 2 and 4 respectively, introduces a competitive element to these reactions, with the regioselectivity being a key aspect of its chemical transformations.
Reactivity of the Chlorine Atom on the Pyridine Ring
The chlorine atom at the 2-position of the pyridine ring is a site susceptible to nucleophilic displacement. The "ortho" relationship to the ring nitrogen atom significantly contributes to the activation of this position for SNAr reactions. This activation arises from the ability of the electronegative nitrogen to stabilize the negative charge developed in the Meisenheimer intermediate, a key transient species in the SNAr mechanism. nih.gov In many instances of nucleophilic substitution on chloropyridines, the reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the chlorine atom, forming a tetrahedral intermediate, followed by the expulsion of the chloride ion to restore aromaticity. nih.gov
Reactivity of the Fluorine Atom on the Pyridine Ring
Generally, in nucleophilic aromatic substitution reactions, fluorine is a better leaving group than chlorine. This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and facilitates the initial attack by a nucleophile. Studies on various halopyridines have shown that 2-fluoropyridines can be significantly more reactive than their 2-chloro counterparts in reactions with nucleophiles. enamine.netresearchgate.net The fluorine atom at the 4-position of 2-Chloro-4-fluoropyridin-3-amine is "para" to the ring nitrogen, another position activated towards nucleophilic attack due to effective stabilization of the intermediate. nih.gov
Competitive Pathways and Selectivity Between Halogen Leaving Groups
The presence of both chlorine and fluorine on the pyridine ring of this compound raises the question of selectivity in nucleophilic substitution reactions. While fluorine is generally a better leaving group in SNAr, the specific electronic environment of the substrate and the nature of the attacking nucleophile play crucial roles in determining the reaction outcome. The electron-withdrawing fluorine atom at the 3-position in a related compound has been noted to enhance the susceptibility of the chlorine at the 2-position to nucleophilic attack.
In the context of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, the selectivity can be different from traditional SNAr. While C-F bonds are generally less reactive in these catalytic cycles, the specific ligand and reaction conditions can influence the site of reaction. For instance, in 2-fluoro-4-iodopyridine, the Buchwald-Hartwig cross-coupling was found to be exclusive for the 4-position (iodine displacement), which is contrary to the typical reactivity observed in non-catalyzed nucleophilic substitutions where the 2-position is often favored. nih.gov This highlights that predicting the selectivity between the C-Cl and C-F bonds in this compound requires careful consideration of the reaction type and conditions.
Amine Group Reactivity and Functionalization
The primary amine group at the 3-position of this compound is a key functional handle that allows for a wide array of chemical transformations, making the compound a valuable intermediate in the synthesis of more complex molecules, particularly those with potential biological activity.
Formation of Carbon-Nitrogen Bonds through Amination Reactions
The amine group itself can act as a nucleophile, participating in reactions to form new carbon-nitrogen bonds. A prominent example is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide. enamine.net This methodology allows for the coupling of this compound with various aryl or heteroaryl halides, leading to the synthesis of N-arylated derivatives. The efficiency and selectivity of such reactions are highly dependent on the choice of palladium catalyst, ligand, and reaction conditions. nih.govnih.govresearchgate.net
Participation in Condensation, Cyclization, and Derivatization Reactions
The nucleophilic character of the amine group, combined with the reactivity of the adjacent halogen atoms, makes this compound an excellent precursor for the synthesis of fused heterocyclic systems. For instance, it can undergo condensation reactions with bifunctional reagents to construct new rings.
One common strategy involves the reaction of the amine with α-haloketones or other suitable electrophiles, which can lead to the formation of fused ring systems like pyrido[3,2-b] researchgate.netrsc.orgoxazines or pyrido[4,3-b] researchgate.netrsc.orgthiazines, especially after subsequent intramolecular cyclization. rsc.org The synthesis of various fused pyridine derivatives often relies on the reactivity of aminopyridines with compounds containing activated multiple bonds or dicarbonyl functionalities. nih.govrsc.org
Furthermore, the amine group can be readily derivatized through reactions such as acylation to form amides. The formation of an amide bond is a fundamental transformation in organic chemistry and can be achieved by reacting the amine with an activated carboxylic acid derivative. researchgate.net These derivatization reactions not only modify the properties of the molecule but also serve as a stepping stone for further synthetic manipulations.
Below is a table summarizing some of the key reaction types involving this compound and its derivatives.
| Reaction Type | Reactant(s) | Product Type | Reference(s) |
| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides) | Substituted Pyridines | nih.govenamine.netresearchgate.net |
| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halides, Pd-catalyst, Ligand | N-Aryl Aminopyridines | nih.govenamine.netnih.govresearchgate.net |
| Condensation/Cyclization | α-Halo Ketones, Bifunctional Reagents | Fused Pyridines (e.g., Pyrido-oxazines, -thiazines) | nih.govrsc.orgrsc.org |
| Amide Formation | Activated Carboxylic Acids | N-(2-Chloro-4-fluoropyridin-3-yl)amides | researchgate.net |
Oxidation and Reduction Chemistry of the Pyridine Nucleus and Its Substituents
The oxidation and reduction chemistry of the pyridine core in this compound and its substituents is influenced by the inherent electron-deficient nature of the pyridine ring and the electronic properties of the attached functional groups.
Oxidation: The pyridine ring is generally resistant to oxidation due to its electron-deficient character. However, the amino group at the C-3 position can be a site for oxidative reactions. While specific studies on the oxidation of this compound are not prevalent, related compounds provide insight. For instance, 2-aminopyridine-3-sulfonyl chlorides have been shown to act as promoters for the aerobic oxidation of tertiary amines, where the sulfonyl chloride itself is transformed. researchgate.net This suggests that the amino group can participate in redox processes. Oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common reaction for pyridines, which can activate the ring for further transformations. nih.govyoutube.com However, the presence of the electron-withdrawing halogen substituents (chloro and fluoro) would make this oxidation more difficult compared to unsubstituted pyridine.
Reduction: The reduction of the pyridine nucleus typically requires harsh conditions, such as high-pressure hydrogenation, due to its aromatic stability. The substituents on the ring significantly influence the ease of reduction. The electron-withdrawing chloro and fluoro groups would facilitate the reduction of the pyridine ring compared to pyridine itself.
In a broader context of substituted pyridines, the reduction of a nitro group to an amine is a common synthetic step. For example, the synthesis of 2-chloro-4-aminopyridine can be achieved by the reduction of 2-chloro-4-nitropyridine (B32982) N-oxide using iron powder in acetic acid. google.com While this compound already possesses an amino group, this demonstrates a typical reduction process involving a substituent on a chloropyridine ring.
Electronic and Steric Effects Governing Regioselectivity and Overall Reactivity in Pyridine Systems
The reactivity and regioselectivity of this compound are governed by the combined electronic and steric effects of its substituents—the amino group at C-3, the chloro group at C-2, and the fluoro group at C-4.
Electronic Effects: The pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (EAS) and activates it for nucleophilic aromatic substitution (SNAr). youtube.comquora.compearson.com The substituents further modulate this reactivity.
Amino Group (-NH₂): The amino group at the C-3 position is a strong electron-donating group (EDG) through resonance (+R effect) and electron-withdrawing through induction (-I effect). Its powerful +R effect increases electron density at the ortho (C-2, C-4) and para (C-6) positions, thereby activating the ring towards EAS and directing incoming electrophiles to these positions.
In this compound, the C-2 and C-4 positions are occupied by halogens. The interplay of the activating amino group and the deactivating halogens creates a complex reactivity pattern. The electron-donating amino group will somewhat counteract the deactivating effect of the ring nitrogen and the halogens, making EAS more feasible than in a simple dihalopyridine. For electrophilic attack, the most likely position would be C-6, which is para to the activating amino group and avoids the steric hindrance of the C-2 chloro group.
For nucleophilic aromatic substitution (SNAr), pyridines readily undergo substitution, typically faster at the C-2/C-6 and C-4 positions. baranlab.org In this molecule, both the C-2 and C-4 positions are activated by the ring nitrogen and bear leaving groups (halogens). The C-2 position is activated by the adjacent nitrogen, while the C-4 position is also activated. The relative reactivity would depend on the nucleophile and reaction conditions, with the C-2 chloro group and C-4 fluoro group being potential sites for substitution.
Steric Effects: Steric hindrance arises from the spatial arrangement of atoms and can significantly slow down chemical reactions. wikipedia.org In this compound, the chloro group at the C-2 position, adjacent to the amino group at C-3, presents considerable steric bulk. This can hinder the approach of reactants to both the C-2 and C-3 positions. For example, any reaction involving the amino group or substitution at the C-2 position will be sterically influenced. Steric effects from substituents ortho to the pyridine nitrogen can also inhibit reactions at the nitrogen atom itself. youtube.comacs.org
| Substituent | Position | Electronic Effect (towards EAS) | Steric Effect | Influence on Regioselectivity |
|---|---|---|---|---|
| -Cl | C-2 | Deactivating (-I > +R) | Significant | Activates ring for SNAr; Sterically hinders attack at C-2 and C-3. |
| -NH₂ | C-3 | Activating (+R > -I) | Moderate | Directs electrophiles to C-2, C-4, C-6; Activates the ring overall. |
| -F | C-4 | Deactivating (-I > +R) | Minimal | Activates ring for SNAr. |
Comparative Mechanistic Studies with Related Halogenated Aminopyridines to Elucidate Structure-Reactivity Relationships
Comparing this compound with other halogenated aminopyridines helps to clarify the role of each substituent. The type, number, and position of halogen and amino groups profoundly affect the molecule's chemical behavior. mdpi.com
Comparison with Isomers:
3-Chloro-4-fluoropyridin-2-amine: In this isomer, the amino group is at C-2. nih.gov As a strong activating group, it would strongly direct incoming electrophiles to the C-3 and C-5 positions. Nucleophilic attack would be less favored at the C-2 position due to the presence of the amino group, but the C-4 position remains activated by the nitrogen and the fluoro leaving group.
2-Chloro-3-fluoropyridin-4-amine (B597810): Here, the amino group is at C-4. This powerful activating group would direct electrophiles to the C-3 and C-5 positions. For SNAr, the C-2 position is highly activated by both the ring nitrogen and the para-amino group, making the chloro substituent a very likely site for nucleophilic attack.
Comparison based on Halogen Type: The nature of the halogen atom is critical. Fluorine is the most electronegative halogen, so its inductive effect is the strongest. However, the C-F bond is very strong, making fluoride (B91410) a poor leaving group in SNAr reactions compared to chloride, bromide, or iodide. Conversely, the reactivity of halogens in substitution reactions often increases down the group (I > Br > Cl > F) in many contexts, though this is not universal. nagwa.com
2-Chloro-3-iodopyridin-4-amine: The presence of iodine instead of fluorine at the C-3 position introduces different electronic and steric properties. chemicalbook.com Iodine is less electronegative but more polarizable than fluorine. In this hypothetical analogue, the C-I bond is weaker than the C-F bond, potentially offering different reaction pathways. In SNAr reactions involving halogen displacement, the C-Cl bond at the activated C-2 position would likely be more reactive than a C-F bond at C-4 in the title compound.
Influence of Additional Substituents:
2-Amino-4-chloropyridine derivatives: Studies on these compounds show that their reactivity is a function of the substituents. researchgate.net The presence of a single halogen and an amino group simplifies the system, but the principles of activation by the amino group and deactivation/SNAr activation by the halogen remain.
3-Substituted 2,6-dichloropyridines: Research on the reaction of these compounds with nucleophiles demonstrates that the regioselectivity of nucleophilic attack (at C-2 vs. C-6) is highly dependent on the steric and electronic nature of the C-3 substituent and the solvent. researchgate.net This highlights the sensitivity of pyridine reactivity to subtle structural changes, a principle directly applicable to this compound.
| Compound | Key Structural Differences from Title Compound | Predicted Reactivity Differences |
|---|---|---|
| 3-Chloro-4-fluoropyridin-2-amine | -NH₂ at C-2, -Cl at C-3 | EAS likely at C-3 and C-5. SNAr favored at C-4. nih.gov |
| 2-Chloro-3-fluoropyridin-4-amine | -NH₂ at C-4, -F at C-3 | EAS likely at C-3 and C-5. SNAr highly favored at C-2. |
| 2-Chloro-3-iodopyridin-4-amine | -I at C-3, -NH₂ at C-4 | Iodine is less electronegative but a better leaving group in some contexts than fluorine. Overall reactivity profile for SNAr at C-2 would be similar but potentially faster. chemicalbook.com |
| 3-Substituted 2,6-dichloropyridines | Two -Cl groups, variable C-3 substituent | Demonstrates the critical role of the C-3 substituent's steric and electronic properties in directing nucleophilic attack to either C-2 or C-6. researchgate.net |
Spectroscopic and Structural Characterization of 2 Chloro 4 Fluoropyridin 3 Amine
Vibrational Spectroscopy Applications for Functional Group Identification (FT-IR, FT-Raman)
The primary amine (-NH₂) group is expected to exhibit two distinct N-H stretching bands in the FT-IR spectrum, typically between 3300 and 3500 cm⁻¹. The asymmetric stretch appears at a higher frequency than the symmetric stretch. researchgate.net The N-H scissoring (bending) vibration is anticipated around 1600 cm⁻¹.
The pyridine (B92270) ring itself gives rise to a series of characteristic vibrations. These include C=C and C=N stretching vibrations, which are typically observed in the 1400-1650 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations also produce signals in the fingerprint region of the spectrum.
The carbon-halogen bonds also have characteristic absorption frequencies. The C-F stretching vibration is expected to produce a strong band in the 1150-1250 cm⁻¹ range. The C-Cl stretching vibration typically appears in the lower frequency region of 600-800 cm⁻¹. nih.gov
FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations, which may be weak or absent in the infrared spectrum. The symmetric vibrations of the pyridine ring are often prominent in the Raman spectrum.
Table 1: Predicted Vibrational Frequencies for 2-Chloro-4-fluoropyridin-3-amine
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| Amine (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 | Medium |
| N-H Symmetric Stretch | 3300 - 3400 | Medium | |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Pyridine Ring | C=N, C=C Stretch | 1400 - 1650 | Strong-Medium |
| C-F Bond | C-F Stretch | 1150 - 1250 | Strong |
| C-Cl Bond | C-Cl Stretch | 600 - 800 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Molecular Structure Elucidation (¹H NMR, ¹³C NMR, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure by mapping the chemical environments of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F.
¹H NMR: The proton NMR spectrum of this compound is expected to show signals for the two aromatic protons and the two amine protons. The aromatic protons, located at positions 5 and 6 of the pyridine ring, would appear as distinct signals in the downfield region (typically δ 6.5-8.5 ppm). Their chemical shifts and splitting patterns would be influenced by coupling to each other and to the fluorine atom at position 4. The amine protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum would display five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are influenced by the attached substituents (Cl, F, NH₂). researchgate.netchemrxiv.orgnih.govresearchgate.net The carbon atoms directly bonded to the electronegative chlorine (C2) and fluorine (C4) atoms are expected to show significant shifts. Furthermore, the carbon signals will exhibit coupling with the fluorine atom (¹JCF, ²JCF, ³JCF), providing crucial connectivity information. acs.orgmdpi.com The C-F coupling constants are characteristic of the number of bonds separating the carbon and fluorine atoms.
¹⁹F NMR: The fluorine-19 NMR spectrum is expected to show a single resonance for the fluorine atom at position 4. fluorine1.ruspectrabase.comspectrabase.com The chemical shift of this signal provides information about the electronic environment of the fluorine atom. This signal would be split into a multiplet due to coupling with the adjacent aromatic protons at positions 3 (via the amine) and 5. This technique is highly sensitive to the local electronic structure, making it an excellent probe for fluorinated compounds. globalauthorid.com
Table 2: Predicted NMR Spectral Characteristics for this compound
| Nucleus | Expected Signals | Predicted Chemical Shift Range (ppm) | Key Expected Splitting Patterns |
|---|---|---|---|
| ¹H | 3 (2 aromatic, 1 amine) | Aromatic: 6.5 - 8.5; Amine: Variable | Doublets or doublets of doublets for aromatic protons due to H-H and H-F coupling. Broad singlet for amine protons. |
| ¹³C | 5 | 90 - 170 | Each signal may be a doublet or multiplet due to C-F coupling. |
| ¹⁹F | 1 | Variable (relative to standard) | Multiplet due to coupling with adjacent protons. |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. The molecular formula for this compound is C₅H₄ClFN₂, giving it a calculated molecular weight of approximately 146.55 g/mol . nih.gov
The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. A key feature would be the presence of an M+2 peak with an intensity approximately one-third that of the M⁺ peak. libretexts.org This characteristic isotopic pattern is definitive for the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). libretexts.org
The fragmentation of the molecular ion under electron impact would likely proceed through several pathways. whitman.edumiamioh.edu Common fragmentation patterns for halogenated aromatic amines include the loss of the chlorine atom ([M-Cl]⁺) or the fluorine atom ([M-F]⁺). Another expected fragmentation is the elimination of a neutral molecule of hydrogen cyanide (HCN) from the pyridine ring, a characteristic fragmentation for pyridinic structures, leading to a peak at [M-27]⁺. rsc.org
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | Description | Predicted m/z | Notes |
|---|---|---|---|
| [M]⁺ | Molecular Ion | ~146 | Accompanied by an M+2 peak at ~148 (ratio ~3:1). |
| [M-Cl]⁺ | Loss of Chlorine | ~111 | Loss of a chlorine radical. |
| [M-HCN]⁺ | Loss of Hydrogen Cyanide | ~119 | Characteristic pyridine ring fragmentation. |
X-ray Crystallography for Precise Solid-State Conformation and Intermolecular Interaction Analysis
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. As of now, a published crystal structure for this compound is not available in public databases.
However, if a single crystal were to be analyzed, the data would reveal the planarity of the substituted pyridine ring. It would also provide exact measurements of the C-C, C-N, C-H, C-Cl, and C-F bond lengths and the angles between them.
Of significant interest would be the analysis of intermolecular interactions that dictate the crystal packing. In aminopyridine structures, hydrogen bonding is a dominant interaction. nih.govmdpi.com It is highly probable that the amine group (-NH₂) of one molecule would form N-H···N hydrogen bonds with the pyridine ring nitrogen of a neighboring molecule. nih.gov Additionally, weaker interactions such as N-H···F hydrogen bonds or other non-covalent interactions involving the chlorine atom could also play a role in stabilizing the crystal lattice. These interactions are crucial for understanding the supramolecular chemistry of the compound. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Pattern Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions associated with the aromatic pyridine ring. sielc.comnist.gov
The pyridine ring is a chromophore that undergoes π → π* transitions, which typically result in strong absorption bands. The presence of substituents on the ring modifies the energy levels of the molecular orbitals and thus the wavelength of maximum absorption (λₘₐₓ). The amine group (-NH₂) acts as an auxochrome, a group with non-bonding electrons (n electrons). The lone pair on the nitrogen can interact with the π-system of the ring, leading to two potential effects:
π → π transitions:* The amino group generally causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* bands of the aromatic ring.
n → π transitions:* The non-bonding electrons of the amine nitrogen and the pyridine nitrogen can be excited to an anti-bonding π* orbital. These transitions are typically of lower intensity and occur at longer wavelengths compared to π → π* transitions.
Computational Chemistry and Quantum Chemical Investigations of 2 Chloro 4 Fluoropyridin 3 Amine
Geometry Optimization and Conformational Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of molecular geometries and conformational preferences. For 2-Chloro-4-fluoropyridin-3-amine, DFT calculations, typically employing a basis set such as 6-311++G(d,p), would be used to find the minimum energy structure. This process involves optimizing all bond lengths, bond angles, and dihedral angles.
The presence of the amino group introduces the possibility of different conformations related to the orientation of the N-H bonds. However, due to the potential for intramolecular interactions, a planar or near-planar arrangement of the amine group with the pyridine (B92270) ring is expected to be the most stable. The substituents on the pyridine ring (chloro and fluoro groups) will influence the ring's geometry, potentially causing slight distortions from a perfect hexagonal shape.
Table 1: Estimated Geometric Parameters for this compound
| Parameter | Estimated Value |
|---|---|
| C-Cl Bond Length | ~1.74 Å |
| C-F Bond Length | ~1.35 Å |
| C-N (ring) Bond Lengths | ~1.33-1.34 Å |
| C-C Bond Lengths | ~1.38-1.40 Å |
| C-NH2 Bond Length | ~1.39 Å |
| C-N-C Bond Angle | ~117° |
| C-C-C Bond Angles | ~118-121° |
Note: These values are estimations based on related structures and should be confirmed by specific calculations for this compound.
Electronic Structure Characterization: Charge Distribution, Molecular Electrostatic Potential, and Electron Density Mapping
The electronic structure of a molecule is fundamental to understanding its reactivity and intermolecular interactions. For this compound, computational methods can map out the distribution of electrons.
Charge Distribution: Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. It is expected that the nitrogen atom of the pyridine ring and the fluorine and chlorine atoms will carry negative charges due to their high electronegativity. The hydrogen atoms of the amino group and the ring hydrogen will likely have positive charges. The carbon atoms will exhibit varying charges depending on their bonding environment.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is invaluable for identifying regions that are susceptible to electrophilic and nucleophilic attack. For this compound, the MEP map would likely show negative potential (red/yellow regions) around the pyridine nitrogen, fluorine, and chlorine atoms, indicating their role as sites for electrophilic attack. Positive potential (blue regions) would be expected around the amino hydrogens, highlighting their potential for hydrogen bonding.
Electron Density Mapping: This visualizes the probability of finding an electron in a particular region of the molecule. The map would show high electron density around the electronegative atoms and within the aromatic pi-system of the pyridine ring.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Reaction Pathway Understanding
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity. nih.gov For this compound, the distribution of the HOMO and LUMO would indicate the most likely sites for electron donation and acceptance. The HOMO is expected to be localized primarily on the amino group and the pyridine ring, while the LUMO is likely distributed over the pyridine ring, particularly near the electron-withdrawing chloro and fluoro substituents.
Table 2: Estimated Frontier Molecular Orbital Energies for this compound
| Parameter | Estimated Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | -1.5 to -0.5 |
Note: These values are estimations based on trends observed in similar molecules and require specific DFT calculations for accurate determination. researchgate.netwuxibiology.com
Theoretical Prediction and Validation of Spectroscopic Parameters
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.netnih.gov For this compound, characteristic vibrational modes would include N-H stretching of the amino group (typically around 3300-3500 cm⁻¹), C-Cl stretching (around 600-800 cm⁻¹), C-F stretching (around 1200-1300 cm⁻¹), and various pyridine ring stretching and bending vibrations. researchgate.net
NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra are invaluable for assigning experimental signals and confirming the molecular structure.
Analysis of Non-Linear Optical (NLO) Properties and Potential Applications
Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics (NLO), which has relevance in telecommunications and optical computing. researchgate.netymerdigital.comnih.gov The NLO properties of organic molecules are often associated with intramolecular charge transfer from an electron-donating group to an electron-accepting group through a pi-conjugated system.
In this compound, the amino group acts as an electron donor, while the chloro and fluoro substituents and the pyridine ring act as electron acceptors. This push-pull system suggests that the molecule may exhibit NLO properties. Computational studies can quantify the first-order hyperpolarizability (β), a key NLO parameter.
Table 3: Estimated Non-Linear Optical Properties for this compound
| Property | Estimated Value |
|---|---|
| Dipole Moment (μ) | 2 - 4 Debye |
| Polarizability (α) | ~10⁻²³ esu |
Note: The potential for NLO properties is inferred from the molecular structure; actual values require specific computational investigation.
Investigation of Intramolecular Hydrogen Bonding and Intermolecular Interactions through Computational Modeling
The presence of an amino group adjacent to a fluorine atom on the pyridine ring raises the possibility of an intramolecular hydrogen bond of the N-H···F type. While fluorine is highly electronegative, its participation as a hydrogen bond acceptor in organic molecules can be weak. jchemrev.com
Computational methods such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be employed to investigate the presence and strength of such weak interactions. mdpi.com These analyses can detect bond critical points and quantify the stabilization energy associated with the hydrogen bond.
Furthermore, computational models can explore the potential for intermolecular hydrogen bonding, where the amino group of one molecule interacts with the pyridine nitrogen or halogen atoms of another molecule. These intermolecular interactions are crucial for understanding the crystal packing and solid-state properties of the compound.
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-4-fluoropyridin-3-amine?
Answer: The synthesis of halogenated pyridines often involves palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. For example, in analogous compounds like 6-chloro-3-fluoropyridin-2-amine derivatives, Pd(OAc)₂ with Xantphos as a ligand and t-BuONa as a base facilitates Buchwald-Hartwig amination at controlled temperatures (70–90°C) . A proposed route for this compound could involve:
- Step 1: Halogenation of a pyridine precursor (e.g., 3-aminopyridine) using Cl₂ or N-chlorosuccinimide (NCS) in a polar solvent (DMF or THF).
- Step 2: Fluorination via nucleophilic substitution with KF or CsF under anhydrous conditions.
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Key Considerations:
Q. How can spectroscopic methods characterize this compound?
Answer: Characterization relies on multi-modal spectroscopy:
- ¹H/¹³C NMR: Identify substituent positions via coupling patterns. For example, in 3-chloro-5-(trifluoromethyl)pyridin-2-amine, the NH₂ group appears as a broad singlet at δ 6.63 ppm, while aromatic protons show splitting due to adjacent halogens .
- 19F NMR: Detect fluorine environments; δ -110 to -120 ppm is typical for aromatic fluorine .
- HRMS: Confirm molecular weight (e.g., C₅H₄ClFN₂: expected [M+H]⁺ = 160.99) .
Q. Example Table: Expected NMR Peaks
| Proton/Group | δ (ppm) | Multiplicity |
|---|---|---|
| NH₂ | 5.8–6.5 | Broad singlet |
| C4-F | ~-115 | Singlet |
| Pyridine H | 7.0–8.5 | Doublet |
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during substitution reactions on this compound?
Answer: Regioselectivity in halogenated pyridines is influenced by electronic and steric factors:
- Electronic Effects: Fluorine’s strong electron-withdrawing nature directs electrophiles to meta/para positions. Computational DFT studies can predict reactive sites .
- Catalytic Control: Use Pd catalysts with chelating ligands (e.g., Xantphos) to favor coupling at less hindered positions. For example, in 6-chloro-3-fluoropyridin-2-amine, Pd/Xantphos enables selective amination at the 2-position .
- Solvent Optimization: Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity at specific sites.
Example Reaction Setup:
| Parameter | Condition |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (6 mol%) |
| Base | t-BuONa |
| Temperature | 80°C |
| Yield | 70–85% |
Q. How to resolve contradictions in spectral data during structural elucidation?
Answer: Contradictions (e.g., mismatched NMR shifts or unexpected HRMS fragments) require systematic validation:
Cross-Validation: Compare experimental data with computational predictions (e.g., ACD/Labs or Gaussian-based NMR simulations) .
2D NMR Techniques: Use HSQC and HMBC to assign ambiguous signals. For example, HMBC correlations can confirm NH₂ connectivity to the pyridine ring .
Isotopic Labeling: Introduce ¹³C or ¹⁵N labels to trace molecular fragments.
X-ray Crystallography: Resolve ambiguities definitively, as demonstrated for 4-(trifluoromethyl)pyrimidin-2-amine derivatives .
Case Study:
In 3-chloro-5-(trifluoromethyl)pyridin-2-amine, conflicting ¹³C NMR signals for C2 and C6 were resolved via HMBC, confirming C-Cl and C-CF₃ assignments .
Q. What are the stability considerations for this compound under experimental conditions?
Answer: Halogenated amines are prone to hydrolysis and oxidation:
- Hydrolysis: Protect from moisture; store under inert gas (Ar/N₂). Aqueous workup should use cold, neutral buffers.
- Thermal Stability: DSC/TGA analysis (e.g., mp ~120–140°C for similar compounds) guides safe handling .
- Light Sensitivity: UV-Vis studies show degradation above 300 nm; use amber glassware .
Stability Table:
| Condition | Recommendation |
|---|---|
| Temperature | Store at 2–8°C |
| Solvent | Use anhydrous DMF/THF |
| pH Range | 6–8 (neutral) |
Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?
Answer: SAR studies require systematic variation of substituents:
- Core Modifications: Replace Cl/F with Br, I, or CF₃ to assess electronic effects .
- Amino Group Functionalization: Introduce alkyl/acyl groups (e.g., methyl, acetyl) to probe steric effects .
- Biological Assays: Test against target enzymes (e.g., kinases) with IC₅₀ measurements. For example, LY2784544 (a related imidazopyridazine) showed nM-level inhibition .
Example SAR Table:
| Derivative | R₁ | R₂ | IC₅₀ (nM) |
|---|---|---|---|
| Parent Compound | Cl | F | 100 |
| CF₃ Analog | CF₃ | F | 50 |
| Br-Substituted | Br | F | 200 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
